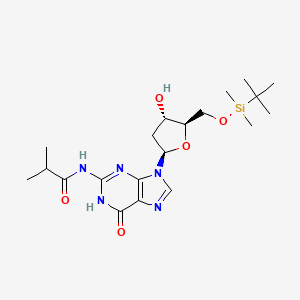

N2-Isobutyryl-5'-O-tert-butyldimethylsilyl-2'-deoxyguanosine

Vue d'ensemble

Description

N2-Isobutyryl-5’-O-tert-butyldimethylsilyl-2’-deoxyguanosine is a nucleoside analog . It is used as a pharmaceutical intermediate . It is an intricate and multifaceted tool, crucial in the synthesis of antisense oligonucleotides . These oligonucleotides are employed for the treatment of a variety of devastating ailments like viral infections and cancer .

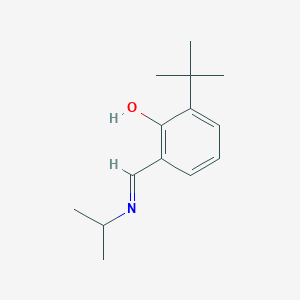

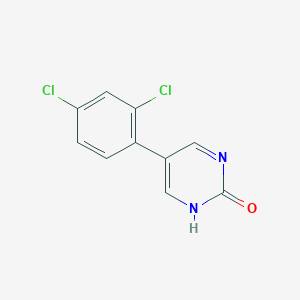

Molecular Structure Analysis

The molecular formula of N2-Isobutyryl-5’-O-tert-butyldimethylsilyl-2’-deoxyguanosine is C20H33N5O5Si . Its molecular weight is 451.59 .Applications De Recherche Scientifique

- Activity Against Bovine Viral Diarrhea Virus (BVDV) : 5’-O-TBDMS-N2-ibu-dG has demonstrated anti-BVDV activity . Researchers can explore its potential as a lead compound for developing antiviral agents against BVDV and related viruses.

- Phosphoramidite Building Block : In oligonucleotide synthesis, 5’-O-TBDMS-N2-ibu-dG serves as a phosphoramidite. It contains 5’-DMT (dimethoxytrityl) protection and the deoxyguanosine base with isobutyryl (iBu) protection . Scientists can incorporate it into custom oligonucleotides for various applications.

- TheraPure RNA Syntheses : Due to its controlled water content and low levels of reactive impurities, TheraPure RNA phosphoramidites (including 2’-TBDMS modifications) are ideal for challenging RNA syntheses . Researchers can use 5’-O-TBDMS-N2-ibu-dG in RNA-based studies.

Antiviral Research

Oligonucleotide Synthesis

RNA Synthesis

Mécanisme D'action

Target of Action

The primary target of 5’-O-TBDMS-N2-ibu-dG is the cell membrane receptors . These receptors play a crucial role in the transmission of signals from the outside of the cell to the inside, thereby regulating various cellular functions .

Mode of Action

5’-O-TBDMS-N2-ibu-dG interacts with its targets by binding to the receptor site on the cell membrane . This binding may inhibit the binding of other ligands, thereby initiating signal transduction . It has also been shown to inhibit protein interactions, such as antibody binding and peptide binding .

Biochemical Pathways

It is known that the compound can influence theDNA/RNA synthesis pathway . By interacting with cell membrane receptors, it can potentially affect the downstream effects of this pathway, including the regulation of gene expression and protein synthesis .

Result of Action

The molecular and cellular effects of 5’-O-TBDMS-N2-ibu-dG’s action are primarily related to its ability to inhibit the binding of ligands and initiate signal transduction . This can lead to changes in cellular functions, including the regulation of gene expression and protein synthesis .

Safety and Hazards

N2-Isobutyryl-5’-O-tert-butyldimethylsilyl-2’-deoxyguanosine is moisture sensitive . It should be stored away from oxidizing agents . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O5Si/c1-11(2)17(27)23-19-22-16-15(18(28)24-19)21-10-25(16)14-8-12(26)13(30-14)9-29-31(6,7)20(3,4)5/h10-14,26H,8-9H2,1-7H3,(H2,22,23,24,27,28)/t12-,13+,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQWRHWLQPEBFF-BFHYXJOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-TBDMS-N2-ibu-dG | |

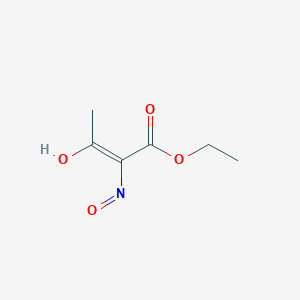

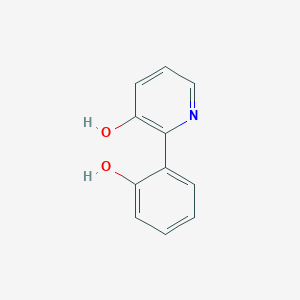

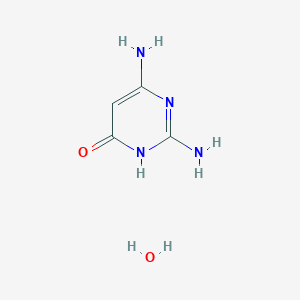

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.